molecular formula C13H10N2OS B035276 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 102410-27-5

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No. B035276
CAS RN: 102410-27-5
M. Wt: 242.3 g/mol
InChI Key: HDUSSFGLKVVWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, also known as MPITC, is a synthetic compound that has gained attention in scientific research due to its potential applications in cancer treatment. MPITC belongs to the class of imidazo[2,1-b][1,3]thiazole compounds, which are known to exhibit biological activity.

Mechanism of Action

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is believed to exert its anticancer effects through multiple mechanisms. One proposed mechanism is the inhibition of the enzyme Akt, which is involved in cell survival pathways. 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde may also activate the tumor suppressor protein p53, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cell survival pathways. 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has also been shown to have anti-inflammatory effects, and may be useful in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde in lab experiments is its specificity for cancer cells. 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has been shown to selectively induce apoptosis in cancer cells, while leaving normal cells unaffected. However, one limitation of using 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde in lab experiments is its relatively low solubility in aqueous solutions, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde. One area of interest is the development of more effective methods for synthesizing 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, which may improve its efficacy as an anticancer agent. Additionally, further studies are needed to elucidate the precise mechanisms by which 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde exerts its anticancer effects. Finally, there is a need for in vivo studies to evaluate the safety and efficacy of 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde as a potential cancer treatment.

Synthesis Methods

The synthesis of 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves the reaction of 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole with chloral hydrate in the presence of sulfuric acid. The resulting compound is then oxidized with potassium permanganate to yield 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde.

Scientific Research Applications

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has been studied for its potential use as an anticancer agent. In vitro studies have shown that 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can induce apoptosis, or programmed cell death, in cancer cells. This is thought to be due to its ability to inhibit the activity of certain enzymes involved in cell survival pathways.

properties

CAS RN

102410-27-5

Molecular Formula

C13H10N2OS

Molecular Weight

242.3 g/mol

IUPAC Name

3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C13H10N2OS/c1-9-8-17-13-14-12(11(7-16)15(9)13)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

HDUSSFGLKVVWDU-UHFFFAOYSA-N

SMILES

CC1=CSC2=NC(=C(N12)C=O)C3=CC=CC=C3

Canonical SMILES

CC1=CSC2=NC(=C(N12)C=O)C3=CC=CC=C3

synonyms

3-METHYL-6-PHENYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE

Origin of Product

United States

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